molecular formula C21H18ClN5OS2 B11222425 N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B11222425
M. Wt: 456.0 g/mol
InChI Key: BCTZHEUJSVPBCT-UHFFFAOYSA-N
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Description

N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinazolinone moiety and a thiazole ring, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction with appropriate thioamide and α-haloketone precursors.

    Final Coupling: The final step involves coupling the quinazolinone-thiazole intermediate with 2-chlorophenethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted phenethyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Binding to DNA and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure of quinazolinone and thiazole rings, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C21H18ClN5OS2

Molecular Weight

456.0 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H18ClN5OS2/c22-16-7-3-1-5-13(16)9-10-23-18(28)11-14-12-30-21(24-14)27-19-15-6-2-4-8-17(15)25-20(29)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,24,25,26,27,29)

InChI Key

BCTZHEUJSVPBCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl

Origin of Product

United States

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